1-(1'-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4'-piperidine]-3-yl)ethanone
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Overview
Description
1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate molecular architecture, which includes a spiro linkage between a piperidine ring and a tricyclic system containing an oxa-aza bridge. The molecular formula of this compound is C17H26N2O2, and it has a monoisotopic mass of 290.199432 Da .
Preparation Methods
The synthesis of 1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone involves several steps. One common method includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone include other spirocyclic molecules with oxa-aza bridges. These compounds share structural similarities but may differ in their specific functional groups or ring sizes. Examples include:
- 1’-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4’-piperidine]
- 3,7,9-triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
The uniqueness of 1-(1’-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4’-piperidine]-3-yl)ethanone lies in its specific ethyl and ethanone substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1'-ethylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4'-piperidine]-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-18-8-6-16(7-9-18)11-14-10-15-4-5-17(14,21-15)12-19(16)13(2)20/h4-5,14-15H,3,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVPOFGJZSFGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)CC3CC4C=CC3(O4)CN2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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